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Compound of Interest

Ethyl 4-(2,3-dichlorophenyl)-4-
Compound Name:
oxobutyrate

cat. No.: B1327898

An In-depth Technical Guide to Ethyl 4-(2,3-
dichlorophenyl)-4-oxobutyrate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited experimental data is publicly available for Ethyl 4-(2,3-dichlorophenyl)-4-
oxobutyrate. The following guide is a compilation of available information, supplemented with
predicted data and plausible scientific hypotheses to serve as a reference for research and
development.

Introduction

Ethyl 4-(2,3-dichlorophenyl)-4-oxobutyrate is a keto-ester that belongs to the family of
substituted phenylbutyric acid derivatives. While specific research on this compound is not
widely published, its structural motif is of significant interest in medicinal chemistry. The 2,3-
dichlorophenyl group is a key component in several active pharmaceutical ingredients (APIs),
most notably in the atypical antipsychotic aripiprazole. This suggests that Ethyl 4-(2,3-
dichlorophenyl)-4-oxobutyrate could serve as a valuable intermediate in the synthesis of
novel therapeutic agents. This guide provides a summary of its known and predicted
properties, a plausible synthetic route, and a discussion of its potential relevance in drug
discovery.
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Chemical and Physical Properties

Quantitative data for Ethyl 4-(2,3-dichlorophenyl)-4-oxobutyrate is scarce. The following

tables summarize its basic identifiers and predicted physicochemical properties.

Table 1. Compound Identifiers

Identifier Value Reference
CAS Number 71450-93-6 [1]
Molecular Formula C12H12CI203 [1]
Molecular Weight 275.13 g/mol [1]
ethyl 4-(2,3-dichlorophenyl)-4-
IUPAC Name Y14 pheny)
oxobutanoate
Ethyl 4-(2,3-dichlorophenyl)-4-
Synonyms [1]
oxobutyrate
BCBHDQZVFWUZRW-
InChlKey [1]

UHFFFAOYSA-N

Table 2: Predicted Physicochemical Properties
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Property Predicted Value Notes
N ) Prediction based on
Boiling Point ~405.5 °C at 760 mmHg o
structurally similar compounds.
Melting Point Not available
) Prediction based on
Density ~1.3 g/cm?3

structurally similar compounds.

Insoluble in water; Soluble in N ]
. ] ) General solubility behavior for
Solubility organic solvents like ethanol, o
similar compounds.
acetone, and ethyl acetate.

pKa Not available

Prediction based on

structurally similar compounds,
LogP ~3.0 o

indicating moderate

lipophilicity.

Proposed Synthesis

A plausible and common method for the synthesis of 4-aryl-4-oxobutanoates is the Friedel-
Crafts acylation of an aromatic compound with a succinic anhydride derivative. For Ethyl 4-
(2,3-dichlorophenyl)-4-oxobutyrate, this would involve the reaction of 1,2-dichlorobenzene
with ethyl succinyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride
(AICI3).

Experimental Protocol: Proposed Friedel-Crafts Acylation

¢ Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic
stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCI gas)
is charged with anhydrous aluminum chloride (1.1 equivalents) and a dry, inert solvent such
as dichloromethane or 1,2-dichloroethane under an inert atmosphere (e.g., nitrogen or
argon).

o Addition of Reactants: The flask is cooled in an ice bath (0-5 °C). A solution of ethyl succinyl
chloride (1.0 equivalent) and 1,2-dichlorobenzene (1.0 equivalent) in the same inert solvent
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is added dropwise via the dropping funnel over a period of 30-60 minutes, maintaining the
internal temperature below 10 °C.

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room
temperature and stirred for several hours (the reaction progress can be monitored by Thin
Layer Chromatography).

Work-up: The reaction is quenched by carefully pouring the mixture into a beaker of crushed
ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.

Extraction: The organic layer is separated, and the aqueous layer is extracted with the
solvent (e.g., dichloromethane). The combined organic layers are washed sequentially with
water, a saturated sodium bicarbonate solution, and brine.

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the
solvent is removed under reduced pressure. The resulting crude product can be purified by
column chromatography on silica gel or by recrystallization from a suitable solvent system
(e.g., ethanol/hexane).
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Caption: Proposed workflow for the synthesis of Ethyl 4-(2,3-dichlorophenyl)-4-oxobutyrate.
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Spectroscopic Data (Analog-Based)

No specific spectroscopic data for Ethyl 4-(2,3-dichlorophenyl)-4-oxobutyrate is available.
However, the expected spectral features can be inferred from structurally similar compounds.

Table 3: Expected Spectroscopic Features
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Technique

Expected Features

1H NMR

- Aromatic protons (3H) in the range of 7.2-7.8
ppm. - Triplet for the methylene group adjacent
to the carbonyl (C3-Hz2) around 3.2 ppm. - Triplet
for the methylene group adjacent to the ester
(C2-H2) around 2.8 ppm. - Quartet for the ethyl
ester's methylene group (-OCH2CHs) around 4.1
ppm. - Triplet for the ethyl ester's methyl group
(-OCHzCHs) around 1.2 ppm.

13C NMR

- Carbonyl carbon of the ketone around 195-200
ppm. - Carbonyl carbon of the ester around 172
ppm. - Aromatic carbons between 125-140 ppm.
- Methylene carbon of the ethyl ester (-OCH?2)
around 61 ppm. - Methylene carbons of the
butyrate chain (C2 and C3) between 28-35 ppm.
- Methyl carbon of the ethyl ester (-CHs) around
14 ppm.

IR Spectroscopy

- Strong C=0 stretching vibration for the ketone
around 1685 cm~1. - Strong C=0 stretching
vibration for the ester around 1730 cm~1. - C-H
stretching vibrations for aromatic and aliphatic
groups. - C-Cl stretching vibrations in the

fingerprint region.

Mass Spectrometry

- A molecular ion peak (M*) at m/z 274 (for 3°ClI
isotopes) and 276/278 (due to 3’Cl isotopes),
showing the characteristic isotopic pattern for
two chlorine atoms. - Fragmentation patterns
corresponding to the loss of the ethoxy group (-
OC:zHb5), the ethyl group (-C2Hs), and cleavage
of the butyrate chain.

Potential Biological Significance and Signaling

Pathways
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While there is no direct biological data for Ethyl 4-(2,3-dichlorophenyl)-4-oxobutyrate, its
structural similarity to precursors of major antipsychotic drugs provides a strong rationale for its
potential utility in neuroscience drug discovery. The 1-(2,3-dichlorophenyl)piperazine moiety,
which could potentially be synthesized from the title compound, is a key pharmacophore in
aripiprazole and cariprazine. These drugs exert their therapeutic effects by modulating
dopaminergic and serotonergic pathways, which are implicated in the pathophysiology of

schizophrenia and other psychiatric disorders.

Aripiprazole and cariprazine are partial agonists at the dopamine Dz receptors and serotonin 5-
HT1a receptors, and antagonists at the 5-HTza receptors. This "dopamine-serotonin system
stabilizer" activity is thought to reduce the positive symptoms of psychosis (like hallucinations
and delusions) without causing the severe extrapyramidal side effects associated with older

antipsychotics.
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Caption: Potential relevance of the target compound in the synthesis of CNS-active drugs.

Safety and Handling

Based on general safety data for similar chemical structures, Ethyl 4-(2,3-dichlorophenyl)-4-
oxobutyrate should be handled with care in a well-ventilated area or a fume hood.[1]
Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab
coat, should be worn.[1] Avoid contact with skin and eyes, and prevent inhalation of any dust or
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vapors.[1] Store in a tightly sealed container in a cool, dry place away from incompatible
materials such as strong oxidizing agents.[1]

Conclusion

Ethyl 4-(2,3-dichlorophenyl)-4-oxobutyrate is a compound with limited available data but
significant potential as a building block in medicinal chemistry, particularly for the synthesis of
neuropsychiatric drugs. This guide provides a foundational understanding of its properties and
a framework for its synthesis and potential applications. Further experimental validation of the
predicted data and exploration of its biological activities are warranted to fully elucidate its
scientific value.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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